2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
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Overview
Description
2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group and a 1H-1,2,4-triazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically involves the formation of the pyridine ring followed by the introduction of the ethoxy and triazole groups. One common method involves the reaction of 2-ethoxypyridine with 1H-1,2,4-triazole under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the ethoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The triazole ring is known to form strong interactions with metal ions and proteins, which can modulate the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
Letrozole: Contains a 1,2,4-triazole ring and is used as an anticancer agent.
Anastrozole: Another anticancer agent with a 1,2,4-triazole ring.
Fluconazole: An antifungal agent with a triazole ring.
Uniqueness
2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy group and the triazole ring allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H11N5O |
---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
2-ethoxy-5-(1,2,4-triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H11N5O/c1-2-15-9-8(10)3-7(4-12-9)14-6-11-5-13-14/h3-6H,2,10H2,1H3 |
InChI Key |
QXRZROWDPLWANS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=N1)N2C=NC=N2)N |
Origin of Product |
United States |
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